tetramethyl 5',5',8'-trimethyl-6'-[(2E)-3-phenylprop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 5’,5’,8’-trimethyl-6’-[(2E)-3-phenylprop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 5’,5’,8’-trimethyl-6’-[(2E)-3-phenylprop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. Key steps include:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.
Spirocyclization: The quinoline derivative undergoes a spirocyclization reaction to form the spiro[1,3-dithiole-2,1’-thiopyrano] structure.
Functional Group Modifications: Introduction of the tetramethyl and trimethyl groups, as well as the phenylprop-2-enoyl moiety, is done through various alkylation and acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step. Catalysts and solvents are chosen to enhance reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 5’,5’,8’-trimethyl-6’-[(2E)-3-phenylprop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Tetramethyl 5’,5’,8’-trimethyl-6’-[(2E)-3-phenylprop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to form stable complexes can be utilized in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, offering versatility in synthetic chemistry.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit or activate specific enzymes by binding to their active sites. The spiro and dithiole groups can interact with biological molecules, affecting pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
Spiro[1,3-dithiole-2,1’-quinoline] Derivatives: These compounds share the spiro and dithiole structures but differ in their functional groups.
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties.
Uniqueness
Tetramethyl 5’,5’,8’-trimethyl-6’-[(2E)-3-phenylprop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its combination of multiple functional groups and the spirocyclic structure, which provides distinct chemical and biological properties not found in simpler quinoline derivatives.
This detailed overview highlights the complexity and potential of tetramethyl 5’,5’,8’-trimethyl-6’-[(2E)-3-phenylprop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate in various scientific fields
Properties
Molecular Formula |
C34H31NO9S3 |
---|---|
Molecular Weight |
693.8 g/mol |
IUPAC Name |
tetramethyl 5',5',8'-trimethyl-6'-[(E)-3-phenylprop-2-enoyl]spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C34H31NO9S3/c1-18-13-15-20-21(17-18)35(22(36)16-14-19-11-9-8-10-12-19)33(2,3)28-23(20)34(24(29(37)41-4)25(45-28)30(38)42-5)46-26(31(39)43-6)27(47-34)32(40)44-7/h8-17H,1-7H3/b16-14+ |
InChI Key |
DPKWYUCJLVQOHP-JQIJEIRASA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)/C=C/C4=CC=CC=C4)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C=CC4=CC=CC=C4)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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